molecular formula C23H31NO2 B14709785 (E)-N,1-Bis[4-(pentyloxy)phenyl]methanimine CAS No. 14921-62-1

(E)-N,1-Bis[4-(pentyloxy)phenyl]methanimine

Cat. No.: B14709785
CAS No.: 14921-62-1
M. Wt: 353.5 g/mol
InChI Key: DMEKDOSKNKFZKM-UHFFFAOYSA-N
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Description

(E)-N,1-Bis[4-(pentyloxy)phenyl]methanimine is an organic compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N,1-Bis[4-(pentyloxy)phenyl]methanimine typically involves the condensation reaction between an aldehyde and an amine. One common method is the reaction of 4-(pentyloxy)benzaldehyde with 4-(pentyloxy)aniline under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent-free reactions and microwave-assisted synthesis, can make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

(E)-N,1-Bis[4-(pentyloxy)phenyl]methanimine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the imine group to an amine group.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the aromatic rings .

Scientific Research Applications

(E)-N,1-Bis[4-(pentyloxy)phenyl]methanimine has several scientific research applications:

    Chemistry: It is used as a ligand in coordination chemistry and as a precursor for the synthesis of other complex organic molecules.

    Biology: The compound has shown potential as an antimicrobial agent, inhibiting the growth of various bacterial and fungal strains.

    Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interact with specific molecular targets.

    Industry: It is used in the development of advanced materials, such as liquid crystals and polymers.

Mechanism of Action

The mechanism of action of (E)-N,1-Bis[4-(pentyloxy)phenyl]methanimine involves its interaction with specific molecular targets. For example, as an antimicrobial agent, it can disrupt the cell membrane of bacteria, leading to cell lysis and death. In anticancer research, the compound may inhibit the activity of certain enzymes or proteins involved in cell proliferation, thereby inducing apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • (E)-N-(4-Ethylphenyl)-1-[4-(pentyloxy)phenyl]methanimine
  • (E)-4-Phenyl-2H-chromene-3-carbaldehyde O-[(1-Phenyl-1H-1,2,3-triazol-4-yl)methyl]oxime

Uniqueness

(E)-N,1-Bis[4-(pentyloxy)phenyl]methanimine is unique due to its specific structural features, such as the presence of pentyloxy groups on both aromatic rings. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

CAS No.

14921-62-1

Molecular Formula

C23H31NO2

Molecular Weight

353.5 g/mol

IUPAC Name

N,1-bis(4-pentoxyphenyl)methanimine

InChI

InChI=1S/C23H31NO2/c1-3-5-7-17-25-22-13-9-20(10-14-22)19-24-21-11-15-23(16-12-21)26-18-8-6-4-2/h9-16,19H,3-8,17-18H2,1-2H3

InChI Key

DMEKDOSKNKFZKM-UHFFFAOYSA-N

Canonical SMILES

CCCCCOC1=CC=C(C=C1)C=NC2=CC=C(C=C2)OCCCCC

Origin of Product

United States

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